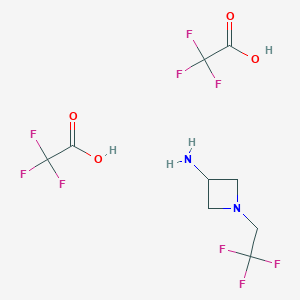

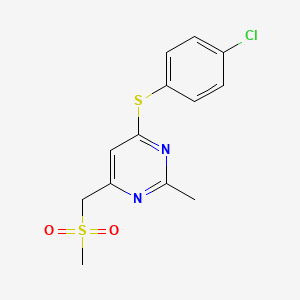

2,2,2-Trifluoroacetic acid;1-(2,2,2-trifluoroethyl)azetidin-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,2,2-Trifluoroacetic acid is a fluorinated organic compound with the chemical formula C2HF3O2 . It is a colorless liquid with a pungent odor . The molecule has three fluorine atoms, giving it strong electrophilicity and acidity . 1-(2,2,2-trifluoroethyl)azetidin-3-amine is a related compound .

Synthesis Analysis

The molecular structure of 2,2,2-trifluoroethyl trifluoroacetate has been determined in the gas-phase from electron-diffraction data supplemented by ab initio (MP2) and DFT calculations . Hydrogenation of 2,2,2-trifluoroethyl trifluoroacetate catalyzed by anionic tris-phosphine ruthenium hydride complex has been reported .Molecular Structure Analysis

The molecular structure of 2,2,2-trifluoroethyl trifluoroacetate has been determined in the gas-phase from electron-diffraction data supplemented by ab initio (MP2) and DFT calculations . The structure of trifluoroacetic acid is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The molecular structure of 2,2,2-trifluoroethyl trifluoroacetate has been determined in the gas-phase from electron-diffraction data supplemented by ab initio (MP2) and DFT calculations . Hydrogenation of 2,2,2-trifluoroethyl trifluoroacetate catalyzed by anionic tris-phosphine ruthenium hydride complex has been reported .Physical And Chemical Properties Analysis

Trifluoroacetic acid is a colorless liquid with a pungent, vinegar-like odor . It has a density of 1.489 g/cm3 at 20 °C, a melting point of -15.4 °C, and a boiling point of 72.4 °C . It is miscible with water and has a vapor pressure of 0.0117 bar at 20 °C . Its acidity (pKa) is 0.52 .Applications De Recherche Scientifique

Environmental Impact Study

Trifluoroacetic acid (TFA) is a known and persistent pollutant in the environment . It is produced from the atmospheric degradation of fluorocarbons such as some hydrofluorocarbons (HFCs) . The study of this compound can help understand its role in environmental pollution and develop strategies for its management .

Toxicity Analysis

The toxicity of TFA is low, but further studies of a much wider range of animal and plant types are required . This compound can be used in research to understand its impact on different species and ecosystems .

Organic Synthesis

Trifluoroacetic acid is widely used in organic synthesis . It can act as a reagent or catalyst in various chemical reactions, contributing to the synthesis of a wide range of organic compounds .

Mass Spectrometry

Trifluoroacetic acid is used in mass spectrometry . It can act as an ion-pairing agent in reverse-phase liquid chromatography (LC) tandem mass spectrometry, which is a common technique for analyzing complex mixtures .

NMR Spectroscopy

Trifluoroacetic acid is used in NMR spectroscopy . It can serve as a reference or internal standard due to its three chemically equivalent fluorine atoms .

Skeletal Editing of Organic Molecules

The compound “EN300-6735654” can be used in the “skeletal editing” of organic molecules by nitrogen atom deletion . This method was developed by Prof. Levin and co-workers from the University of Chicago .

Pharmaceutical Research

Trifluoroacetic acid is used as an intermediate in the synthesis of pharmaceuticals . It can contribute to the development of new drugs and therapies .

Agrochemical Research

Trifluoroacetic acid is also used as an intermediate in the synthesis of agrochemicals . It can help in the development of new pesticides, herbicides, and other agricultural chemicals .

Mécanisme D'action

Target of Action

For instance, trifluoroacetic acid (TFA) is a stronger acid than acetic acid , and it’s widely used in organic chemistry .

Mode of Action

It’s known that trifluoroacetic acid (tfa) is a stronger acid than acetic acid, having an acid ionisation constant, ka, that is approximately 34,000 times higher . This is due to the highly electronegative fluorine atoms and consequent electron-withdrawing nature of the trifluoromethyl group, which weakens the oxygen-hydrogen bond (allowing for greater acidity) and stabilises the anionic conjugate base .

Biochemical Pathways

It’s known that tfa is widely used in organic chemistry for various purposes .

Pharmacokinetics

It’s known that tfa is a colorless liquid with a vinegar-like odor , and it’s miscible in water . These properties could potentially influence its bioavailability.

Result of Action

It’s known that tfa is a stronger acid than acetic acid , which could potentially influence its interactions with biological systems.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, TFA is a colorless liquid with a vinegar-like odor , and it’s miscible in water . These properties could potentially influence its stability and efficacy in different environments.

Orientations Futures

Trifluoroacetic acid is widely used in organic chemistry for various purposes . It is a precursor to many other fluorinated compounds such as trifluoroacetic anhydride, trifluoroperacetic acid, and 2,2,2-trifluoroethanol . It is a reagent used in organic synthesis because of a combination of convenient properties: volatility, solubility in organic solvents, and its strength as an acid . Its future directions are likely to continue in these areas, with potential for new applications in fluorine chemistry and bioorganic chemistry.

Propriétés

IUPAC Name |

2,2,2-trifluoroacetic acid;1-(2,2,2-trifluoroethyl)azetidin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F3N2.2C2HF3O2/c6-5(7,8)3-10-1-4(9)2-10;2*3-2(4,5)1(6)7/h4H,1-3,9H2;2*(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEFGZGRPXJMKKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC(F)(F)F)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F9N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-Trifluoroacetic acid;1-(2,2,2-trifluoroethyl)azetidin-3-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)benzo[d]thiazole-6-carboxylate](/img/structure/B3009350.png)

![N-[2-[4-[(2,3-Difluorophenyl)methyl]piperidin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B3009356.png)

![N-(2,4-difluorobenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B3009361.png)

![N-(3-isopropoxypropyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B3009362.png)

![N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-nitrobenzamide](/img/structure/B3009363.png)

![2-chloro-N-cyclopropyl-4-[(prop-2-yn-1-yl)amino]benzamide](/img/structure/B3009370.png)